molecular formula C10H10N2 B3116347 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile CAS No. 215798-85-9

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile

Cat. No.: B3116347
CAS No.: 215798-85-9
M. Wt: 158.2 g/mol
InChI Key: VJRSNTBWCLOWAP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H10N2. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused ring system containing a nitrile group at the 8-position, making it a valuable scaffold for various synthetic and pharmacological studies .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . It can also be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide

    Reduction: Hydrogen gas, metal catalysts

    Substitution: Halo acetophenones, benzyl amines

Major Products Formed:

    Oxidation: Isoquinoline, nitrone

    Reduction: Decahydroisoquinoline

    Substitution: Various substituted tetrahydroisoquinolines

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRSNTBWCLOWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-t-butyloxycarbonyl-8-cyano-1,2,3,4-tetrahydroisoquinoline (1.4 g, 5.4 mmol) and trifluoroacetic acid (2 ml) in dichloromethane (20m1) was stirred at 40° C. for 16 h. Mixture was evaporated in vacuo and the resulting residue partitioned between dichloromethane and saturated potassium carbonate solution. The aqueous layer was extracted with more dichloromethane (2×100 ml). The combined organic extracts were dried (Na2SO4) and evaporated in vacuo to afford the desired product as an amber oil (0.9 g, 100%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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